molecular formula C16H12N4O5 B12025027 2-(4-nitrophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate

2-(4-nitrophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate

Katalognummer: B12025027
Molekulargewicht: 340.29 g/mol
InChI-Schlüssel: SXRLXEONSCZADL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-NITROPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields such as chemistry, biology, and materials science. The presence of both nitrophenyl and benzotriazole moieties in the molecule suggests potential utility in photostabilization, corrosion inhibition, and as intermediates in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE typically involves the following steps:

    Formation of the Benzotriazole Moiety: Benzotriazole is synthesized from o-phenylenediamine and sodium nitrite in acidic conditions.

    Introduction of the Nitro Group: The nitro group is introduced to the phenyl ring via nitration using a mixture of concentrated sulfuric acid and nitric acid.

    Esterification: The final step involves the esterification of the nitrophenyl and benzotriazole moieties using appropriate reagents such as acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Alkyl halides, strong bases like sodium hydride.

Major Products Formed

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Benzotriazoles: Formed from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Photostabilizers: Used in polymers to prevent degradation from UV light.

    Corrosion Inhibitors: Protect metals from corrosion in harsh environments.

Biology

    Enzyme Inhibitors: Potential use in inhibiting specific enzymes in biochemical pathways.

    Drug Development: Investigated for potential therapeutic properties.

Medicine

    Antimicrobial Agents: Studied for their ability to inhibit the growth of bacteria and fungi.

    Cancer Research: Potential use in targeting cancer cells.

Industry

    Materials Science: Used in the development of advanced materials with specific properties.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE involves its interaction with molecular targets such as enzymes, receptors, or cellular components. The nitrophenyl group can participate in electron transfer reactions, while the benzotriazole moiety can interact with metal ions or other nucleophiles, leading to various biological and chemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Nitrophenyl)-2-oxoethyl 1H-1,2,3-benzotriazole
  • 2-(4-Nitrophenyl)-2-oxoethyl 1H-1,2,3-benzotriazol-1-ylacetate

Uniqueness

The unique combination of the nitrophenyl and benzotriazole moieties in 2-(4-NITROPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE provides distinct chemical and biological properties that are not observed in other similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C16H12N4O5

Molekulargewicht

340.29 g/mol

IUPAC-Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(benzotriazol-1-yl)acetate

InChI

InChI=1S/C16H12N4O5/c21-15(11-5-7-12(8-6-11)20(23)24)10-25-16(22)9-19-14-4-2-1-3-13(14)17-18-19/h1-8H,9-10H2

InChI-Schlüssel

SXRLXEONSCZADL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.